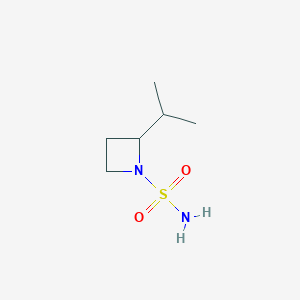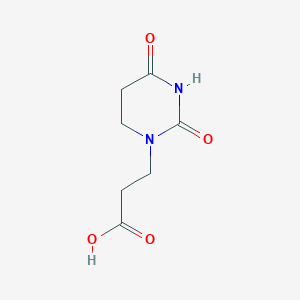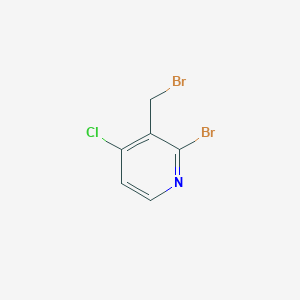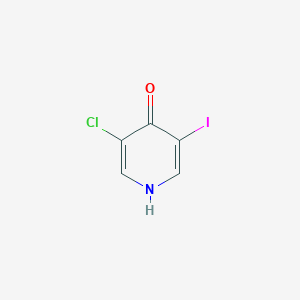amine CAS No. 1860401-22-4](/img/structure/B6601780.png)
[(3-cyclopropyl-2-fluorophenyl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(3-cyclopropyl-2-fluorophenyl)amine, or 3-CPF, is a compound of interest in the scientific research community for its potential applications in laboratory experiments. 3-CPF is an organic compound belonging to the class of amines, and has a molecular formula of C10H13FN. It is a colorless liquid with a boiling point of approximately 140°C and a melting point of approximately -45°C. Its structure is composed of two aromatic rings, one of which contains a fluorine atom, connected to a cyclopropyl group, which is further connected to an amine group. It is an important research compound due to its unique properties and its potential to be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
3-CPF has a variety of potential applications in scientific research. It has been used as a model compound for studying the properties of cyclopropyl amines, and has been used in the synthesis of other compounds, such as 3-CPF-based quaternary ammonium salts. It has also been used in the synthesis of polymers, and as a reagent in the preparation of cyclopropyl amines. In addition, 3-CPF has been studied for its potential applications in drug discovery, as it has been shown to interact with certain enzymes and receptors involved in the regulation of cellular processes.
Mécanisme D'action
The exact mechanism of action of 3-CPF is not yet fully understood. However, it is believed that the cyclopropyl group of the compound interacts with certain enzymes and receptors, and this interaction is thought to be responsible for its potential applications in drug discovery. In addition, the fluorine atom of the compound is thought to be responsible for its unique properties, such as its solubility in organic solvents and its stability in aqueous solutions.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 3-CPF are not yet known. However, it is believed that 3-CPF may have potential applications in drug discovery due to its ability to interact with certain enzymes and receptors involved in the regulation of cellular processes. In addition, 3-CPF has been studied for its potential effects on the human body, as it has been shown to interact with certain enzymes and receptors involved in the regulation of metabolism and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-CPF in laboratory experiments include its stability in aqueous solutions, its solubility in organic solvents, and its ability to interact with certain enzymes and receptors involved in the regulation of cellular processes. The limitations of using 3-CPF in laboratory experiments include its potential toxicity, its potential to interact with other compounds, and its potential to cause adverse effects on the human body.
Orientations Futures
In order to fully understand the potential applications of 3-CPF, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to better understand the potential toxicity of 3-CPF and its potential interactions with other compounds. Additionally, further research is needed to explore the potential applications of 3-CPF in drug discovery and its potential effects on the human body. Finally, further research is needed to explore the potential applications of 3-CPF in the synthesis of other compounds and its potential use in the synthesis of polymers.
Méthodes De Synthèse
3-CPF can be synthesized in the laboratory by a variety of methods. The most common method is via the reaction of 3-cyclopropyl-2-fluorobenzaldehyde and dimethylamine in the presence of a catalyst, such as pyridine. This reaction produces 3-CPF as a byproduct, along with other compounds. Other methods include the reaction of 3-cyclopropyl-2-fluorobenzaldehyde and trimethylamine, or the reaction of 3-cyclopropyl-2-fluorobenzaldehyde and dimethylamine in the presence of a catalyst, such as pyridine.
Propriétés
IUPAC Name |
1-(3-cyclopropyl-2-fluorophenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-13-7-9-3-2-4-10(11(9)12)8-5-6-8/h2-4,8,13H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFAAUZQBCNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)C2CC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)



![2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide](/img/structure/B6601738.png)

![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)

![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)

